molecular formula C8H10BrCl2N B2827282 (1S)-1-(2-Bromo-5-chlorophenyl)ethanamine;hydrochloride CAS No. 2343963-73-3

(1S)-1-(2-Bromo-5-chlorophenyl)ethanamine;hydrochloride

Cat. No.: B2827282
CAS No.: 2343963-73-3
M. Wt: 270.98
InChI Key: GHUCEQNUDZECER-JEDNCBNOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Bromo-5-chlorophenyl)ethanamine;hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions of the phenyl ring, respectively.

    Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques to obtain the (1S)-enantiomer.

    Formation of Hydrochloride Salt: The (1S)-1-(2-Bromo-5-chlorophenyl)ethanamine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by enantiomeric resolution using chiral chromatography or other separation techniques. The final step involves the formation of the hydrochloride salt under controlled conditions to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: This compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Bromo-5-chlorophenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Bromo-5-chlorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can also play a role in modulating the compound’s activity by interacting with various biological pathways.

Comparison with Similar Compounds

  • (1S)-1-(2-Bromo-4-chlorophenyl)ethanamine;hydrochloride
  • (1S)-1-(2-Bromo-5-fluorophenyl)ethanamine;hydrochloride
  • (1S)-1-(2-Bromo-5-iodophenyl)ethanamine;hydrochloride

Uniqueness: (1S)-1-(2-Bromo-5-chlorophenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of these halogen atoms can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

(1S)-1-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUCEQNUDZECER-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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